molecular formula C19H20FN3O B5661516 [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[6-(3-fluorophenyl)pyridin-3-yl]methanone

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[6-(3-fluorophenyl)pyridin-3-yl]methanone

Cat. No.: B5661516
M. Wt: 325.4 g/mol
InChI Key: YBVQMCULEORWBN-SJORKVTESA-N
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Description

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[6-(3-fluorophenyl)pyridin-3-yl]methanone is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a cyclopropyl group, and a fluorophenyl-pyridine moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[6-(3-fluorophenyl)pyridin-3-yl]methanone typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the cyclopropyl group, and attachment of the fluorophenyl-pyridine moiety. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[6-(3-fluorophenyl)pyridin-3-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[6-(3-fluorophenyl)pyridin-3-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[6-(3-fluorophenyl)pyridin-3-yl]methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[6-(3-fluorophenyl)pyridin-3-yl]methanone stands out due to its unique combination of structural features, including the pyrrolidine ring, cyclopropyl group, and fluorophenyl-pyridine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[6-(3-fluorophenyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c20-15-3-1-2-13(8-15)18-7-6-14(9-22-18)19(24)23-10-16(12-4-5-12)17(21)11-23/h1-3,6-9,12,16-17H,4-5,10-11,21H2/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVQMCULEORWBN-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)C3=CN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=CN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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